2-(4-Methoxybenzyl)isoindoline-1-one
Description
2-(4-Methoxybenzyl)isoindoline-1-one is an isoindolinone derivative featuring a methoxy-substituted benzyl group at the 2-position of the isoindoline ring. Isoindolinones are heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and organic synthesis.
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO2/c1-19-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16(17)18/h2-9H,10-11H2,1H3 |
InChI Key |
XCDCULVYVIJHQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among isoindolinone derivatives significantly impact their physicochemical properties and applications. Below is a detailed comparison of 2-(4-Methoxybenzyl)isoindoline-1-one with related compounds:
Table 1: Comparative Analysis of Isoindolinone Derivatives
Key Observations:
Substituent Effects: Electron-Donating Groups: The 4-methoxy group in the target compound likely increases electron density on the aromatic ring compared to the 4-methyl group in compound 1l . This could enhance nucleophilic reactivity or alter binding affinities in biological systems. Halogen Substituents: The bromo and fluoro substituents in compounds 4h and the polymorph introduce steric and electronic effects, which are critical in medicinal chemistry for modulating pharmacokinetics.
Synthetic Methodologies: Compound 1l was synthesized via a condensation reaction between (Z)-3-benzylideneisobenzofuran-1(3H)-one and 4-methylbenzylamine, achieving an 87% yield . The target compound’s synthesis may involve similar strategies, such as alkylation of isoindolinone precursors with 4-methoxybenzyl halides or amines, though explicit details are absent in the provided evidence.
Physical Properties :
- Compound 1l exhibits a melting point of 149–152°C, which is relatively high due to hydrogen bonding from the hydroxyl group . The absence of such polar groups in the target compound might result in a lower melting point.
Biological and Chemical Applications: The polymorph described in is formulated for pharmaceutical use, suggesting that fluorinated isoindolinones may have enhanced bioavailability or target specificity . Brominated derivatives like 4h are often intermediates in drug discovery, where halogenation improves metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
